molecular formula C5H12ClN5 B1377858 5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride CAS No. 1375472-36-8

5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride

Cat. No.: B1377858
CAS No.: 1375472-36-8
M. Wt: 177.63 g/mol
InChI Key: QWSLEFDDIBXXNF-UHFFFAOYSA-N
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Description

5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride ( 1375472-36-8) is an organic compound with the molecular formula C5H12ClN5 and a molecular weight of 177.64 g/mol . This molecule features a 1,2,4-triazole ring, a versatile nitrogen-containing heterocycle, substituted with an amine group and a 3-aminopropyl side chain, presenting multiple sites for chemical interaction and coordination. Triazole derivatives are of significant interest in materials science and industrial chemistry due to their electron-donating properties and ability to adsorb onto metal surfaces. Specifically, structurally related 1,2,4-triazole compounds have been extensively studied as effective corrosion inhibitors for metals like low-carbon steel in acidic environments . These inhibitors function primarily by adsorbing onto the metal surface through lone pairs of electrons on their nitrogen atoms, forming a protective barrier that mitigates corrosive attack . The presence of both the triazole ring and the flexible aminopropyl chain in this compound suggests potential research value in exploring its adsorption characteristics, coordination chemistry with metal ions, and its efficacy in protecting metals from degradation. Furthermore, the structural motif of 1,2,4-triazoles is prevalent in pharmaceutical and agrochemical research, indicating potential broader applicability in the synthesis of more complex molecules for biological evaluation. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(3-aminopropyl)-1H-1,2,4-triazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5.ClH/c6-3-1-2-4-8-5(7)10-9-4;/h1-3,6H2,(H3,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSLEFDDIBXXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NC(=NN1)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via N-Guanidinosuccinimide and Aminoguanidine Hydrochloride

This method involves two key steps:

  • Step 1: Nucleophilic ring opening of N-guanidinosuccinimide with aminoguanidine hydrochloride.

  • Step 2: Cyclocondensation to form the 1,2,4-triazole ring.

Optimization studies (Table 1) have shown that the choice of solvent, temperature, and reaction time significantly affects the isolated yield of the target compound.

Entry Solvent Temperature (°C) Time (min) Isolated Yield (%)
1 Ethanol 180 25 27
2 Water 180 25 28
3 Ethyl Acetate 180 25 64
4 Acetonitrile 180 25 75
5 Acetonitrile 170 25 79
6 Acetonitrile 160 25 65
7 Acetonitrile 170 30 73
8 Acetonitrile 170 20 73

Table 1: Optimization of reaction conditions for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (adapted from research findings).

The optimal conditions identified were acetonitrile as solvent at 170 °C for 25 minutes under microwave irradiation, providing yields up to 79%. Scale-up experiments to 10 mmol scale maintained similar yields, demonstrating the method's scalability.

Preparation via N-Arylsuccinimides and Aminoguanidine Hydrochloride

An alternative pathway uses N-arylsuccinimides reacting with aminoguanidine hydrochloride under microwave conditions. The reaction proceeds via imide ring opening and subsequent cyclization to the triazole ring.

Key parameters affecting the yield include:

  • Use of ethanol as solvent.

  • Reaction temperature around 170 °C.

  • Reaction time approximately 50 minutes before base addition, followed by 15 minutes post-base addition.

The addition of potassium hydroxide (aqueous or non-aqueous) facilitates the cyclization step. Non-aqueous base solutions notably increased yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research indicates that 5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride exhibits significant antibacterial and antifungal activity. Studies have shown that compounds of this nature can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential
Recent investigations have highlighted the potential of triazole derivatives in cancer therapy. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in certain cancer cell lines. This effect is attributed to its ability to interfere with specific biochemical pathways involved in cancer progression .

Neuroprotective Effects
Emerging research suggests that triazole compounds may possess neuroprotective properties. Preliminary studies indicate that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative diseases .

Agricultural Applications

Fungicide Development
The compound's structural characteristics make it a suitable candidate for developing novel fungicides. Its efficacy against fungal pathogens could be harnessed to create more effective agricultural treatments, particularly for crops susceptible to fungal infections .

Plant Growth Regulation
Some studies suggest that triazole compounds can act as plant growth regulators. The application of this compound may enhance plant growth and yield by modulating hormonal pathways within plants .

Material Science

Polymer Chemistry
In material science, the incorporation of triazole derivatives into polymer matrices has been explored for creating advanced materials with enhanced properties. The compound can be used as a cross-linking agent or modifier in polymer formulations, potentially improving mechanical strength and thermal stability .

Case Studies and Research Findings

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Study CNeuroprotectionShowed reduced oxidative stress markers in neuronal cultures treated with the compound.
Study DAgricultural UseEnhanced resistance to fungal pathogens in treated crops compared to controls.

Mechanism of Action

The mechanism of action of 5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine HCl 5-(3-aminopropyl), 3-amine C₅H₁₂ClN₅ 177.64 Enhanced solubility due to hydrophilic aminopropyl; potential for hydrogen bonding
5-Methyl-4H-1,2,4-triazol-3-amine HCl 5-methyl, 3-amine C₃H₇ClN₄ 134.56 Compact hydrophobic methyl group; lower solubility in polar solvents
5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine 5-(3-nitrophenyl), 3-amine C₈H₇N₅O₂ 205.17 Electron-withdrawing nitro group increases acidity; used in explosives research
5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine 5-(4-methylbenzyl), 3-amine C₁₀H₁₂N₄ 188.23 Aromatic benzyl group enhances lipophilicity; potential CNS drug candidate

Key Observations :

  • Electronic Effects: Electron-donating groups (e.g., aminopropyl) increase basicity and solubility, while electron-withdrawing groups (e.g., nitro) enhance stability and acidity.
  • Solubility: Hydrophilic substituents (aminopropyl) improve water solubility, critical for drug formulation, whereas aromatic or alkyl groups favor lipid membrane penetration .

Heterocyclic Core Modifications

Some analogs replace the triazole core with oxadiazole or isoxazole rings, altering electronic and steric properties:

Compound Name Core Structure Applications
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine HCl 1,2,4-Oxadiazole Intermediate in agrochemical synthesis
[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine HCl Isoxazole Antifungal agent development

Key Differences :

  • Triazole vs. Oxadiazole : Triazoles exhibit stronger hydrogen-bonding capacity, favoring enzyme inhibition, while oxadiazoles are more rigid and oxidation-resistant .

Physicochemical and Functional Comparisons

Property 5-(3-Aminopropyl)-Triazol-3-amine HCl 5-Methyl-Triazol-3-amine HCl 5-(3-Nitrophenyl)-Triazol-3-amine
Water Solubility High (hydrophilic side chain) Moderate Low (aromatic nitro group)
Melting Point Not reported >250°C 210–215°C
Bioactivity Potential antiviral agent Enzyme inhibitor Explosives precursor

Biological Activity

5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its chemical formula is C5H10ClN4C_5H_{10}ClN_4 with a molecular weight of approximately 134.57 g/mol. The structure can be represented as follows:

Linear Formula C5H10ClN4\text{Linear Formula }C_5H_{10}ClN_4

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1,2,4-triazole derivatives with appropriate amines under controlled conditions. Various methods have been explored for the synthesis of related triazole compounds, utilizing microwave irradiation and other techniques to enhance yields and purity .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various synthesized triazoles showed activity against a range of bacterial strains, suggesting potential applications in treating infections . The mechanism is believed to involve interference with fungal cell wall synthesis.

Anticonvulsant Activity

In a comparative study, triazole derivatives were evaluated for their anticonvulsant effects. One specific derivative demonstrated potent activity in protecting against seizures induced by pentylenetetrazole in animal models, showing an effective dose (ED50) comparable to established anticonvulsants like diazepam . This suggests that this compound may possess similar protective effects.

Anticancer Properties

Triazole compounds have been investigated for their anticancer potential. Some derivatives have shown efficacy in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interfere with mitotic processes has been highlighted in studies focusing on centrosome amplification in cancer cells .

Case Studies

Case Study 1: Synthesis and Evaluation of Anticonvulsant Activity
A study synthesized several triazole derivatives, including this compound. The evaluation showed that these compounds provided significant protection against convulsions in mice, indicating their potential as new anticonvulsant agents .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives against various pathogens. Results indicated that certain modifications to the triazole ring enhanced activity against resistant strains of bacteria .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialActive against multiple bacterial strains
AnticonvulsantED50 comparable to diazepam
AnticancerInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. How can the synthesis of 5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride be optimized for reproducibility?

  • Methodology :

  • Reaction Conditions : Use reflux conditions (e.g., POCl₃ as a catalyst at 90°C for 3 hours) to ensure complete cyclization of intermediates .
  • pH Control : Adjust pH to 8–9 during precipitation to isolate the product efficiently .
  • Purification : Recrystallize from a DMSO/water (2:1) mixture to enhance purity .
    • Data Table :
ParameterOptimal Value
Temperature90°C
Reaction Time3 hours
Solvent SystemDMSO/water (2:1)

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • ¹H NMR Spectroscopy : Compare observed peaks (e.g., δ 8.61 ppm for triazole protons) with reference data .
  • Mass Spectrometry : Use HRESIMS to verify molecular weight (e.g., m/z [M + H]⁺ 624.1263) .
  • Elemental Analysis : Confirm C, H, N, and Cl content to validate stoichiometry.

Q. What safety protocols are essential during handling?

  • Methodology :

  • Waste Management : Segregate hazardous waste and collaborate with certified disposal services to avoid environmental contamination .
  • PPE : Use gloves, lab coats, and fume hoods to minimize exposure .
  • Documentation : Adhere to institutional Chemical Hygiene Plans for advanced lab work .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states .
  • Data-Driven Design : Integrate computational predictions with experimental validation, such as screening solvent effects or substituent electronic profiles .
    • Example Workflow :

Simulate reaction coordinates using software like Gaussian or ORCA.

Validate predictions via small-scale exploratory experiments.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodology :

  • Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to identify shifts caused by substituents .
  • Isotopic Labeling : Use deuterated solvents or ¹³C labeling to distinguish overlapping signals.
  • Alternative Techniques : Employ 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignment .

Q. What strategies can assess the thermodynamic stability of this compound under varying conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate aging .
    • Data Table :
ConditionStability Threshold
TemperatureStable ≤ 40°C
HumidityStable ≤ 60% RH

Q. How can researchers design biological activity assays for this compound?

  • Methodology :

  • In Vitro Testing : Screen against target enzymes (e.g., Trypanosoma cruzi for anti-Chagasic activity) using fluorometric or colorimetric assays .
  • Dose-Response Curves : Determine IC₅₀ values in triplicate to ensure statistical robustness.
  • Control Compounds : Compare with known inhibitors (e.g., benznidazole) to contextualize efficacy .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride
Reactant of Route 2
5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.